2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-3-oxopiperazine with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety may bind to certain receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetate
- 2-(1-(2,3-Dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide stands out due to its unique combination of functional groups
Properties
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20(22-10-9-15-14-24-18-8-4-3-7-17(15)18)13-19-21(27)23-11-12-25(19)16-5-1-2-6-16/h3-4,7-8,14,16,19,24H,1-2,5-6,9-13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZPSPLDRULPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC(=O)C2CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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